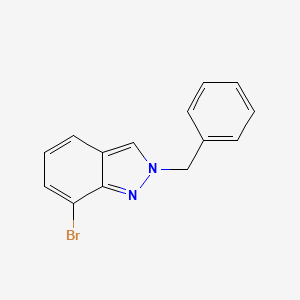

2-Benzyl-7-bromo-2H-indazole

説明

Structure

3D Structure

特性

分子式 |

C14H11BrN2 |

|---|---|

分子量 |

287.15 g/mol |

IUPAC名 |

2-benzyl-7-bromoindazole |

InChI |

InChI=1S/C14H11BrN2/c15-13-8-4-7-12-10-17(16-14(12)13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |

InChIキー |

MWJABMCILYVZCY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CN2C=C3C=CC=C(C3=N2)Br |

製品の起源 |

United States |

Synthetic Methodologies for 2 Benzyl 7 Bromo 2h Indazole

Strategies for the Construction of the 2H-Indazole Ring System

The construction of the 2H-indazole core can be broadly categorized into methods that form the heterocyclic ring through intramolecular cyclization of a pre-functionalized aromatic precursor and those that assemble the ring in a single step from multiple starting materials.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone for the synthesis of 2H-indazoles. These methods typically involve the formation of a key nitrogen-nitrogen or carbon-nitrogen bond in a precursor that already contains the desired substitution pattern, which for the target molecule would be a 2-bromo-substituted benzene (B151609) ring and a benzyl (B1604629) group on a nitrogen atom.

Palladium-catalyzed intramolecular amination represents a powerful method for the synthesis of 2-aryl-2H-indazoles. organic-chemistry.org This strategy involves the cyclization of N-aryl-N'-(o-bromobenzyl)hydrazines. organic-chemistry.org In a typical reaction, the precursor is treated with a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a base like sodium tert-butoxide (t-BuONa) in a suitable solvent like toluene. organic-chemistry.org The reaction proceeds via an intramolecular C-N bond formation between the N(1) of the hydrazine (B178648) and the carbon of the bromobenzyl group, followed by a spontaneous dehydrogenation to yield the aromatic 2H-indazole ring. organic-chemistry.org

A related palladium-catalyzed approach utilizes 2-bromobenzyl bromides and arylhydrazines in a one-pot reaction to directly form 2-aryl-2H-indazoles. acs.org This method involves a sequence of regioselective intermolecular N-benzylation followed by intramolecular N-arylation and subsequent oxidation. acs.orgorganic-chemistry.org The application of this method to synthesize 2-benzyl-7-bromo-2H-indazole would involve reacting 2,7-dibromobenzyl bromide with benzylhydrazine, although specific conditions would need optimization.

Table 1: Examples of Palladium-Catalyzed 2H-Indazole Synthesis

| Starting Material | Catalyst/Ligand | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Aryl-N'-(o-bromobenzyl)hydrazines | Pd(OAc)₂ / dppf | t-BuONa / Toluene | 2-Aryl-2H-indazoles | Moderate to Good | organic-chemistry.org |

| 2-Bromobenzyl bromides and Arylhydrazines | Pd Catalyst / t-Bu₃PHBF₄ | Cs₂CO₃ / DMSO | 2-Aryl-2H-indazoles | Up to 79% | acs.org |

Copper-catalyzed reactions provide an alternative to palladium for the formation of the indazole ring. These methods are often lauded for their efficiency and the use of a more economical metal. rsc.org A general approach involves an intramolecular N-N bond formation catalyzed by copper under mild conditions. rsc.orgcapes.gov.br For instance, the cyclization of in-situ-formed o-haloarylhydrazones can be promoted by copper catalysts. researchgate.net

Another copper-catalyzed strategy involves the intramolecular hydroamination of 2-alkynylazobenzenes. nih.govacs.org This method uses a copper catalyst to facilitate a C-N bond formation followed by a 1,2-hydride shift, yielding 3-alkenyl-2H-indazoles. nih.govacs.org While this specific example leads to a 3-substituted product, the underlying principle of copper-catalyzed C-N bond formation is a key concept in heterocyclic synthesis.

The Cadogan reaction is a classic and robust method for synthesizing 2H-indazoles through the reductive cyclization of o-nitroaromatics. nih.govforagerone.com The traditional approach involves the deoxygenation of an o-nitrobenzylidene amine precursor using a phosphine reagent like triethyl phosphite (B83602) or tri-n-butylphosphine at high temperatures. gjesr.comnih.gov The reaction is believed to proceed through a nitrene intermediate. nih.gov

Recent advancements have led to milder, one-pot procedures. acs.orgnih.gov In a modern variation, an o-nitrobenzaldehyde (such as 2-nitro-3-bromobenzaldehyde, which could be a precursor for the 7-bromo substitution) is condensed with a primary amine (like benzylamine) in situ, and the resulting imine undergoes reductive cyclization promoted by a phosphine. acs.orgthieme-connect.com This one-pot condensation–Cadogan reductive cyclization avoids the isolation of the potentially unstable o-iminonitrobenzene intermediate and can be performed under significantly milder conditions (e.g., 80 °C). nih.govacs.org Other reducing agents, such as those based on tin (SnCl₂) or low-valent titanium, have also been employed for the reductive cyclization of 2-nitrobenzylamines to afford 2H-indazoles. nih.govpublish.csiro.au

Table 2: Conditions for Cadogan-Type Reductive Cyclization

| Precursor Type | Reducing Agent/Catalyst | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| o-Nitrobenzaldehyde + Primary Amine | Tri-n-butylphosphine | 80 °C, 16h | One-pot, mild conditions | acs.org |

| (2-Nitrobenzylidene)amines | P(OEt)₃ | 150 °C | Classic high-temperature method | gjesr.com |

| 2-Nitrobenzylamines | SnCl₂ | Varies | Alternative to phosphine reagents | nih.gov |

| o-Nitrobenzylidene amines | MoO₂Cl₂(dmf)₂ / Ph₃P | Microwave | Rapid synthesis | organic-chemistry.org |

Electrochemical synthesis offers a green and sustainable alternative, avoiding the need for chemical oxidants or metal catalysts. bohrium.com The electrochemical oxidation of ortho-alkyl-substituted azobenzenes can induce a cyclization to provide 2H-indazole derivatives. organic-chemistry.org This method relies on direct benzylic C-H functionalization under galvanostatic electrolysis. researchgate.net While specific application to 2-benzyl-7-bromo-2H-indazole is not detailed, the principle could be applied to a precursor like 2-benzyl-2'-bromoazobenzene. The reaction is typically performed in an undivided cell, often without the need for a supporting electrolyte. nih.gov Mechanistic studies suggest these reactions proceed via a radical pathway. researchgate.netbohrium.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net For the synthesis of 2H-indazoles, a prominent MCR involves the one-pot reaction of a 2-halobenzaldehyde, a primary amine, and an azide (B81097) source, typically sodium azide. cdnsciencepub.comorganic-chemistry.org

This transformation is often catalyzed by copper salts, such as CuI or CuO nanoparticles. gjesr.comorganic-chemistry.orgorganic-chemistry.org The reaction to form 2-benzyl-7-bromo-2H-indazole would utilize 2,3-dibromobenzaldehyde, benzylamine (B48309), and sodium azide. The copper catalyst is crucial for facilitating two key steps: the initial C-N bond formation between the aryl halide and the azide, and the subsequent intramolecular N-N bond formation leading to the indazole ring. gjesr.comorganic-chemistry.org These reactions are typically run in a high-boiling polar solvent like DMSO at elevated temperatures (100-120 °C). gjesr.comcdnsciencepub.com

Table 3: Copper-Catalyzed Multicomponent Synthesis of 2H-Indazoles

| Aldehyde | Amine | Azide Source | Catalyst System | Solvent/Temp | Reference |

|---|---|---|---|---|---|

| 2-Bromobenzaldehydes | Primary Amines | Sodium Azide | CuI / TMEDA | DMSO / 120 °C | gjesr.comorganic-chemistry.org |

| 2-Bromobenzaldehydes | Primary Amines | Sodium Azide | CuO nanoparticles | DMSO / 120 °C | gjesr.com |

| 2-Halobenzaldehydes | Primary Amines | Sodium Azide | Cu/C nanoparticles | DMSO / 120 °C | cdnsciencepub.com |

Regioselective Functionalization at the N2 Position of Indazole

A critical step in synthesizing the target compound is the regioselective introduction of the benzyl group at the N2 position of the indazole ring, as direct alkylation often yields a mixture of N1 and N2 isomers. researchgate.netconnectjournals.com

Several modern methods have been developed to achieve high selectivity for N2-alkylation. One notable strategy involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by a strong acid like trifluoromethanesulfonic acid (TfOH) or a copper(II) triflate catalyst. organic-chemistry.org This method is effective for a wide range of primary, secondary, and tertiary alkyl groups and provides the N2-alkylated indazoles with high yields and excellent regioselectivity, often with no detectable N1 isomer. organic-chemistry.org

Another highly selective, metal-free approach uses diazo compounds as the alkylating agent in the presence of TfOH. rsc.org This protocol also demonstrates excellent regioselectivity (N2/N1 up to 100/0) and tolerates a variety of functional groups on the indazole ring. rsc.org For the synthesis of 2-benzyl-7-bromo-2H-indazole, one would treat 7-bromo-1H-indazole with either benzyl 2,2,2-trichloroacetimidate or phenyldiazomethane (B1605601) under these acidic conditions to selectively install the benzyl group at the N2 position.

The regioselectivity of indazole alkylation is a well-studied phenomenon governed by a combination of factors. nih.govbeilstein-journals.org Generally, the N1-substituted indazole is the thermodynamically more stable product, while the N2-substituted isomer is the product of kinetic control. connectjournals.com

Electronic Effects: The N2 nitrogen atom is generally considered more basic and nucleophilic than the N1 nitrogen. connectjournals.com Computational studies using Density Functional Theory (DFT) have explored the reaction mechanisms, revealing that the transition state energy for N2 alkylation is often lower than for N1 alkylation, supporting the observation of kinetic control leading to the N2 product. wuxibiology.com

Steric Effects: Large substituents at the C7 position of the indazole ring can sterically hinder the approach of an alkylating agent to the adjacent N1 position, thereby favoring substitution at the more accessible N2 position. nih.gov For example, indazoles with a C7-NO₂ or C7-CO₂Me group show excellent N2 regioselectivity during alkylation. nih.gov

Reaction Conditions: The choice of solvent, base, and alkylating agent profoundly impacts the N1/N2 ratio. beilstein-journals.org Acid-catalyzed conditions, such as those using TfOH, promote N2-alkylation by protonating the indazole, which influences the nucleophilicity of the two nitrogen atoms and favors the kinetic pathway. organic-chemistry.orgrsc.org In contrast, certain basic conditions can lead to equilibration, favoring the formation of the thermodynamically stable N1 isomer. beilstein-journals.org

Introduction of Bromine at the 7-Position

The final structural feature of the target compound is the bromine atom at the C7 position. This can be introduced either before or after the N2-benzylation step. A direct and efficient method for the regioselective C7-bromination of 1H-indazoles has been developed using N-bromosuccinimide (NBS) as the brominating agent. nih.govrsc.org

This reaction has been demonstrated on 4-substituted 1H-indazoles, where bromination occurs selectively at the C7 position. nih.gov Computational studies were performed to understand this selectivity, calculating Fukui functions to estimate the reactivity of different positions on the indazole ring towards electrophilic attack. researchgate.net These calculations confirmed that the C7 position is the most susceptible to electrophilic bromination in these substrates. nih.gov Therefore, a viable synthetic route would involve the bromination of a suitable 1H-indazole precursor with NBS, followed by the N2-selective benzylation as described previously.

Selective Bromination Techniques

Achieving the targeted C7-bromination on a pre-formed 2-benzyl-2H-indazole core presents a significant challenge, as the C3 position is often more reactive towards electrophilic halogenation. nih.govrsc.org However, specific techniques and reaction conditions can be employed to achieve the desired isomer.

Ultrasound-assisted bromination has emerged as a modern technique for the halogenation of indazoles. nih.gov While often leading to C3 substitution, modification of substrates and conditions can influence regioselectivity. For instance, using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in a green solvent such as ethanol (B145695), accelerated by ultrasonic irradiation, provides a practical and efficient method for brominating the indazole ring. nih.govrsc.org The reaction proceeds rapidly and in high yields, although selectivity between different positions on the benzene moiety of the indazole depends on the existing substituents. nih.gov For the synthesis of the 7-bromo isomer specifically, a sequential approach is generally more common than the direct selective bromination of 2-benzyl-2H-indazole.

Another approach involves using copper bromide as a brominating reagent, which offers a milder alternative to traditional methods that use toxic reagents like bromine and carbon tetrachloride, and does not require photo-initiation. google.com This method has been shown to be effective for the selective bromination of benzyl groups on certain aromatic ketones. google.com

Sequential Synthesis Involving Halogenation

Sequential synthesis is a prevalent strategy for preparing 2-Benzyl-7-bromo-2H-indazole. This typically involves a multi-step process where either the indazole ring is constructed from a brominated precursor or a pre-existing indazole derivative undergoes subsequent functionalization.

One of the most efficient methods for constructing the 2H-indazole scaffold is the copper-catalyzed, one-pot, three-component reaction. organic-chemistry.orgresearchgate.net To synthesize 2-Benzyl-7-bromo-2H-indazole, this reaction would utilize a starting material like 2,3-dibromobenzaldehyde, which reacts with benzylamine and an azide source, such as sodium azide. organic-chemistry.orgacs.org The copper catalyst facilitates the consecutive formation of C-N and N-N bonds, leading to the cyclized indazole product. researchgate.net This approach is advantageous due to its use of readily available starting materials and broad substrate scope. researchgate.net

Another powerful sequential method is the [3+2] dipolar cycloaddition of arynes and sydnones. nih.govnih.gov In this route, a bromo-substituted aryne, generated in situ, reacts with a benzyl-substituted sydnone. nih.gov This cycloaddition is followed by a spontaneous extrusion of carbon dioxide to yield the 2-benzyl-2H-indazole core with the bromine atom already in place. nih.gov This method is noted for its mild reaction conditions and high yields. nih.govnih.gov

A further strategy involves the palladium-catalyzed reaction of 2-bromobenzyl bromides with arylhydrazines. organic-chemistry.org This process involves a regioselective N-benzylation followed by an intramolecular N-arylation and subsequent oxidation to form the 2-aryl-substituted 2H-indazole. organic-chemistry.org To obtain the desired 7-bromo product, a appropriately substituted bromo-benzyl bromide or bromo-phenylhydrazine would be required.

Finally, the synthesis of a 7-bromo-2H-indazole derivative has been demonstrated through a sequence involving iridium-catalyzed C-H borylation of a protected 2H-indazole, followed by a Suzuki-Miyaura coupling reaction. worktribe.com This highlights a sophisticated approach to introduce substituents at the C7 position.

Purification and Isolation Techniques for 2-Benzyl-7-bromo-2H-Indazole

The purification and isolation of the final product are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts. For 2-Benzyl-7-bromo-2H-indazole and related heterocyclic compounds, column chromatography is the most frequently cited purification method. researchgate.netrsc.orgrsc.org

Silica gel is the standard stationary phase for the chromatographic separation. rsc.orgrsc.org The choice of mobile phase (eluent) is crucial for achieving good separation. A mixture of non-polar and moderately polar solvents is typically used.

Interactive Table: Purification Methods for 2H-Indazole Derivatives

| Purification Method | Details | Eluent System (Examples) | Reference |

|---|---|---|---|

| Column Chromatography | The most common method for purifying 2H-indazoles. | Hexane / Ethyl Acetate | worktribe.comrsc.orgrsc.org |

| Petroleum Ether / Ethyl Acetate | nih.gov | ||

| Crystallization | Used to obtain a highly pure solid product from the crude mixture after initial purification. | Ethanol / Water | thieme-connect.de |

| Trituration | The crude product, often an oil, is washed with a solvent in which it is insoluble (like ether) to precipitate the pure compound. | Ether | nih.gov |

After chromatographic separation, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure. rsc.org The identity and purity of the isolated 2-Benzyl-7-bromo-2H-indazole are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgrsc.org

Green Chemistry Approaches in 2H-Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 2H-indazoles to create more sustainable and environmentally benign processes. benthamdirect.com

Key green strategies applicable to the synthesis of 2-Benzyl-7-bromo-2H-indazole include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a primary focus. Polyethylene glycol (PEG) and water have been successfully used as solvents in copper-catalyzed 2H-indazole synthesis. organic-chemistry.orgacs.org

Heterogeneous and Recyclable Catalysts: The development of solid-supported catalysts, such as copper oxide nanoparticles on activated carbon (CuO@C), allows for easy separation from the reaction mixture and potential for reuse, reducing catalyst waste. acs.orgnih.gov

Energy-Efficient Methods: Techniques like microwave-assisted capes.gov.br and ultrasound-assisted synthesis nih.gov can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom-Economical Reactions: One-pot, multi-component reactions are inherently greener as they reduce the number of synthetic steps, minimize the use of solvents for intermediate purifications, and decrease waste generation. organic-chemistry.orgresearchgate.netacs.org

Photochemical Methods: Visible-light-mediated reactions offer a sustainable approach by harnessing light energy to promote chemical transformations, often without the need for transition metal catalysts. acs.orgnih.gov

Avoidance of Hazardous Reagents: Methodologies are being developed to replace toxic and hazardous reagents. For bromination, using copper bromide google.com or N-bromosuccinimide (NBS) under safer conditions is preferred over elemental bromine and chlorinated solvents. google.com

Interactive Table: Green Chemistry Strategies in 2H-Indazole Synthesis

| Green Strategy | Example/Application | Benefit | Reference(s) |

|---|---|---|---|

| Green Solvents | Using PEG-400 or water instead of DMSO. | Reduced toxicity and environmental impact. | organic-chemistry.orgacs.orgnih.gov |

| Recyclable Catalysts | CuO nanoparticles on activated carbon (CuO@C). | Easy separation, catalyst can be reused for multiple cycles. | acs.orgnih.gov |

| Alternative Energy | Microwave irradiation, ultrasonic cavitation. | Faster reactions, lower energy use. | nih.govrsc.orgcapes.gov.br |

| Photochemistry | Visible-light-mediated heterodifunctionalization. | Metal-free, catalyst-free, uses a renewable energy source. | acs.orgnih.gov |

| One-Pot Synthesis | Three-component reaction of 2-bromobenzaldehydes, amines, and sodium azide. | High atom economy, reduced waste, operational simplicity. | organic-chemistry.orgresearchgate.netacs.org |

These approaches collectively contribute to making the synthesis of 2-Benzyl-7-bromo-2H-indazole and other valuable chemical entities more economically viable and environmentally responsible.

Reaction Mechanisms and Reactivity of 2 Benzyl 7 Bromo 2h Indazole

Mechanistic Pathways of 2H-Indazole Formation and Derivatization

The synthesis of 2H-indazoles, as opposed to their more thermodynamically stable 1H-isomers, often requires specific strategies that direct substitution to the N2 position. The mechanism of formation is highly dependent on the chosen synthetic route, catalysts, and reaction conditions.

Transition metal catalysis is pivotal in modern synthetic routes to substituted indazoles, including 2-benzyl-7-bromo-2H-indazole. These methods offer high efficiency and regioselectivity that are often unattainable through classical approaches.

Copper Catalysis: Copper(I) catalysts are frequently employed for intramolecular N-arylation reactions to form the indazole ring [7, 10]. A common strategy involves the cyclization of ortho-haloaryl hydrazones. For instance, a precursor like the benzylhydrazone of 2-bromo-6-halobenzaldehyde can undergo a Cu(I)-catalyzed intramolecular C-N bond formation. The proposed catalytic cycle typically involves:

Oxidative addition of the aryl halide (at the 2-position of the benzene (B151609) ring) to a Cu(I) species to form a Cu(III) intermediate.

Deprotonation of the hydrazone N-H bond by a base.

Reductive elimination from the Cu(III) center to form the N-N bond of the indazole ring, regenerating the Cu(I) catalyst . The choice of ligand, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, is critical for stabilizing the copper intermediates and facilitating the reductive elimination step .

Palladium Catalysis: Palladium catalysts are also instrumental, particularly in intermolecular reactions or cyclizations involving different precursors . For example, a Pd-catalyzed cyclization of o-alkynylphenylhydrazines can yield indazoles. While less direct for the title compound, these mechanisms highlight palladium's role in activating substrates for ring formation. In the context of derivatization, palladium is the catalyst of choice for cross-coupling reactions at the 7-bromo position, as discussed in section 3.2.1.

The catalyst's role is to lower the activation energy for the rate-limiting ring-closing step, often controlling the regiochemical outcome by directing the reaction pathway towards the kinetically favored, though thermodynamically less stable, 2H-indazole product [7, 19].

The formation of the 2H-indazole ring from acyclic precursors proceeds through distinct, often transient, intermediates. The most widely accepted pathway for synthesis from a carbonyl compound and a hydrazine (B178648) is the formation of a hydrazone intermediate .

For the synthesis of 2-benzyl-7-bromo-2H-indazole, a plausible route starts with 2-bromo-6-substituted benzaldehyde (B42025) and benzylhydrazine. The initial step is a condensation reaction to form the corresponding N-benzyl-N'-(2-bromo-6-substituted-benzylidene)hydrazine (a hydrazone) . This hydrazone is the key intermediate that undergoes the subsequent cyclization.

When synthesizing 2-benzyl-7-bromo-2H-indazole via direct alkylation of 7-bromoindazole, the reaction conditions critically determine the product distribution between the N1- and N2-benzylated isomers. The indazole anion is an ambident nucleophile, and factors such as the base, solvent, and temperature can be tuned to favor the desired N2-alkylation.

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are known to favor the formation of the N2-isomer. These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a more "naked" and reactive indazole anion. This enhances the nucleophilicity of the N2 atom, which is often the site of kinetic attack . In contrast, protic solvents or nonpolar solvents may lead to different selectivity profiles.

Base: The choice of base influences the nature of the indazole anion. Strong, non-nucleophilic bases like sodium hydride (NaH) fully deprotonate the indazole, creating a free anion where solvent effects become dominant. Weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium, and ion-pairing effects can play a more significant role in directing the alkylation .

Temperature: Lower reaction temperatures often favor the formation of the kinetic product, which for many indazole alkylations is the N2-isomer. Increasing the temperature can lead to isomerization or favor the formation of the more thermodynamically stable N1-isomer .

The interplay of these factors allows for the selective synthesis of 2-benzyl-7-bromo-2H-indazole over its N1-regioisomer.

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity in the Benzylation of 7-Bromoindazole

| Base | Solvent | Temperature (°C) | N2:N1 Ratio | Reference |

|---|---|---|---|---|

| K₂CO₃ | DMF | 25 | ~4:1 | |

| NaH | DMF | 0 to 25 | >10:1 | |

| Cs₂CO₃ | Acetonitrile | 60 | ~3:1 | |

| NaH | THF | 25 | ~2:1 |

Reactivity of the 7-Bromo Substituent

The bromine atom at the C7 position of the 2-benzyl-2H-indazole core is a versatile functional handle, enabling a wide range of transformations, most notably transition metal-catalyzed cross-coupling reactions.

The C7-Br bond is highly susceptible to oxidative addition by low-valent transition metal complexes, particularly palladium(0). This reactivity is the cornerstone of its use in forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is one of the most widely used reactions for modifying the 7-position. 2-Benzyl-7-bromo-2H-indazole is coupled with an aryl, heteroaryl, or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base [9, 20]. The catalytic cycle involves (i) oxidative addition of the C-Br bond to a Pd(0) species, (ii) transmetalation with the boronic acid derivative, and (iii) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used, with bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ . This reaction allows for the straightforward installation of diverse aromatic and unsaturated groups at the 7-position.

Stille Coupling: In a Stille coupling, an organostannane (R-SnBu₃) serves as the coupling partner. The mechanism is similar to the Suzuki coupling, with the transmetalation step involving the transfer of an organic group from tin to the palladium center. Stille reactions are valued for their tolerance of a wide range of functional groups, although the toxicity of the tin byproducts is a notable drawback .

These cross-coupling reactions transform the synthetically accessible 2-benzyl-7-bromo-2H-indazole into more complex and functionally diverse derivatives for various research applications.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of 2-Benzyl-7-bromo-2H-indazole

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Resulting C7-Substituent | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Phenyl | |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH | 4-Methoxyphenyl | |

| Suzuki-Miyaura | Thiophene-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | Thiophen-3-yl | |

| Stille | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | Toluene | Vinyl |

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom in 2-benzyl-7-bromo-2H-indazole is challenging under standard conditions. The indazole ring is only moderately electron-withdrawing, and there are no strong activating groups (ortho or para to the bromine) to stabilize the requisite Meisenheimer complex intermediate.

Therefore, uncatalyzed SₙAr reactions with common nucleophiles like amines or alkoxides typically require harsh conditions (high temperatures and pressures), which can lead to decomposition or side reactions. However, the substitution can be effectively promoted using copper catalysis, in reactions analogous to the Ullmann condensation. In a typical procedure, 2-benzyl-7-bromo-2H-indazole is heated with a nucleophile (e.g., an alcohol to form an ether, or an amine to form a secondary amine) in the presence of a Cu(I) salt (like CuI) and a base (such as K₂CO₃ or K₃PO₄) in a high-boiling polar solvent like DMF or DMSO. A ligand, such as L-proline or a phenanthroline derivative, is often added to facilitate the reaction at lower temperatures. This copper-catalyzed pathway provides a viable, albeit less general, alternative to palladium-catalyzed methods for installing heteroatom substituents at the 7-position.

Reactivity of the N2-Benzyl Moiety

The N2-benzyl group primarily serves as a protecting group in synthetic sequences, and its stability and cleavage are key considerations. It also influences the reactivity of the indazole ring system.

The benzyl (B1604629) group attached to the N2 position of the indazole ring is generally stable under various conditions but can be intentionally removed or transformed.

Debenzylation: The removal of the N-benzyl group is a common transformation. While standard palladium-catalyzed hydrogenation is a typical method for debenzylation of amines, its application to N-benzylated heterocycles can sometimes be challenging researchgate.net. Alternative methods have been developed for N-debenzylation of various aromatic heterocycles, including indazoles. One effective method involves treating the N-benzylated heterocycle with potassium tert-butoxide in DMSO with oxygen, which cleanly affords the debenzylated product in high yield researchgate.netresearchgate.net. This base-promoted process offers a complementary approach to traditional reductive methods researchgate.net. Another method for N-debenzylation of certain heterocycles is the use of sodium in liquid ammonia (B1221849) colab.ws.

Ring Expansion Reactions: In more complex transformations, the N2-benzyl group can participate in reactions that alter the core heterocyclic structure. For instance, 2-benzyl-2H-indazoles can undergo a difluorocarbene-induced skeletal editing reaction. This metal-free and oxidant-free process involves the cleavage of the N–N bond of the indazole ring and results in a ring expansion, yielding functionalized quinazolin-4(3H)-ones sciengine.com. The reaction proceeds smoothly for 2-benzyl-2H-indazoles bearing various functional groups on the benzyl moiety sciengine.com.

Table 1: Transformations of the N2-Benzyl Group in 2H-Indazole Derivatives

| Reaction Type | Reagents/Conditions | Substrate Type | Product Type | Yield (%) | Notes |

| N-Debenzylation | KOtBu/DMSO, O₂, room temp. | 1-Benzyl-indazole | Indazole | High | A rapid and high-yielding base-promoted process researchgate.net. |

| Ring Expansion | BrCF₂COOEt, K₃PO₄, CH₃CN/H₂O, 90 °C | 2-Benzyl-2H-indazoles | 3-Benzylquinazolin-4(3H)-ones | 58-89% | A metal-free skeletal editing reaction via N-N bond cleavage sciengine.com. |

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring System

The indazole ring is an aromatic system, and while it can undergo substitution reactions, the reactivity is influenced by the two nitrogen atoms and the substituents present. In 2-benzyl-7-bromo-2H-indazole, the bromine atom at C7 is a key site for nucleophilic substitution, while electrophilic substitution is directed by the existing substituents.

Electrophilic Aromatic Substitution: The indazole ring is generally considered electron-rich and can undergo electrophilic aromatic substitution (EAS). ambeed.comambeed.com However, the regioselectivity of these reactions on 2-substituted-2H-indazoles is highly specific. Research indicates that direct halogenation, such as bromination or chlorination, occurs preferentially at the C3 position. nih.govchim.itnih.gov For example, metal-free halogenation of 2-substituted indazoles using N-halosuccinimides (NBS or NCS) in ethanol (B145695) or water leads to mono-halogenation at the C3 position. nih.gov It is also possible to achieve di- or tri-halogenated products by adjusting the stoichiometry of the halogenating agent. nih.gov For a 7-bromo-2H-indazole derivative, further electrophilic substitution would likely be directed to the C3 or C5 positions, though the presence of the C7-bromo group deactivates the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution (SNA_r): The bromine atom at the C7 position of 2-benzyl-7-bromo-2H-indazole makes this site susceptible to nucleophilic aromatic substitution (SNA_r). This type of reaction is a classical method for displacing a leaving group, such as a halogen, from an aromatic ring with a nucleophile. byjus.commdpi.com The presence of the electron-withdrawing indazole ring system facilitates this reaction. The C7-bromo substituent can be displaced by various nucleophiles, often requiring a catalyst such as a palladium complex. For example, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination (coupling with amines) and Suzuki coupling (coupling with boronic acids), are powerful methods for functionalizing aryl bromides. nih.gov These reactions allow for the introduction of a wide range of substituents at the C7 position, demonstrating the utility of the bromo-indazole scaffold for creating molecular diversity. nih.gov

Table 2: Aromatic Substitution Reactions on the Indazole Ring System

| Reaction Type | Position | Reagents/Catalyst | Substrate Type | Product | Yield (%) | Notes |

| Electrophilic Bromination | C3 | NBS, EtOH, 50 °C | 2-Aryl-2H-indazoles | 3-Bromo-2-aryl-2H-indazoles | Good | Metal-free C-H direct halogenation. nih.gov |

| Electrophilic Chlorination | C3 | NCS, H₂O, 95 °C | 2-Aryl-2H-indazoles | 3-Chloro-2-aryl-2H-indazoles | Good | Metal-free C-H direct halogenation. nih.gov |

| Buchwald-Hartwig Amination | C7 | Pyrrolidine, Pd-catalyst | 6-Bromo-triazolotriazepinoindazolone | 6-Pyrrolidinyl-triazolotriazepinoindazolone | 73% | Demonstrates SNA_r at the bromine-bearing position of a complex indazole derivative. nih.gov |

| Suzuki Cross-Coupling | C7 | 3-Methoxyphenylboronic acid, Pd-catalyst | 6-Bromo-triazolotriazepinoindazolone | 6-(3-Methoxyphenyl)-triazolotriazepinoindazolone | 89% | Demonstrates SNA_r at the bromine-bearing position of a complex indazole derivative. nih.gov |

Spectroscopic and Advanced Structural Elucidation of 2 Benzyl 7 Bromo 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is fundamental in establishing the precise isomeric structure of 2-Benzyl-7-bromo-2H-indazole, distinguishing it from its 1-benzyl counterpart and confirming the substituent positions on the bicyclic ring system. rug.nl The differentiation between the 1H- and 2H-indazole isomers is critical, as the thermodynamic stability generally favors the 1H-tautomer. rug.nl

The ¹H NMR spectrum of 2-Benzyl-7-bromo-2H-indazole provides key information about the electronic environment of each proton. The spectrum is expected to show distinct signals for the benzyl (B1604629) group protons and the protons on the indazole core.

Benzyl Group: A characteristic singlet appears for the two benzylic methylene (B1212753) protons (CH₂), typically in the range of 5.5-5.8 ppm. The five protons of the phenyl ring usually appear as a multiplet between 7.20 and 7.40 ppm.

Indazole Core: The proton at position 3 (H-3) of the indazole ring is expected to be a singlet, as it has no adjacent protons. Its chemical shift is significantly downfield, often above 8.0 ppm, a characteristic feature of 2H-indazoles. The remaining three aromatic protons on the benzo-fused ring (H-4, H-5, and H-6) will appear as a complex set of coupled signals (multiplets), with their specific shifts and coupling patterns influenced by the presence of the bromine atom at position 7. Based on analogs like 7-chloro-2-phenyl-2H-indazole, these protons would be found in the aromatic region, typically between 6.9 and 7.6 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for 2-Benzyl-7-bromo-2H-indazole

| Chemical Shift (δ ppm) | Multiplicity | Proton Assignment |

| ~8.1 - 8.4 | Singlet (s) | H-3 |

| ~7.4 - 7.6 | Multiplet (m) | H-4, H-5, H-6 |

| ~7.2 - 7.4 | Multiplet (m) | Benzyl-Ar-H |

| ~5.5 - 5.8 | Singlet (s) | Benzyl-CH₂ |

The ¹³C NMR spectrum complements the proton data by mapping the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, confirming the total number of carbons and their chemical environment.

Benzyl Group: The methylene carbon (CH₂) signal is typically found around 55-60 ppm. rsc.org The signals for the five aromatic carbons of the phenyl ring appear in the standard aromatic region of approximately 127-136 ppm. rsc.org

Indazole Core: The spectrum will show seven signals for the indazole carbons. The carbon atom bonded to bromine (C-7) will be identifiable by its chemical shift. The C-3 carbon signal is also characteristic. The remaining five carbon signals (C-3a, C-4, C-5, C-6, C-7a) will appear in the aromatic region, generally between 115 and 150 ppm. rsc.org The specific assignments are confirmed using two-dimensional techniques.

Table 2: Predicted ¹³C NMR Data for 2-Benzyl-7-bromo-2H-indazole

| Chemical Shift (δ ppm) | Carbon Assignment |

| ~149 | C-7a |

| ~135 | Benzyl-Ar-C (ipso) |

| ~129 - 127 | Benzyl-Ar-C |

| ~125 | C-3 |

| ~120 - 128 | C-4, C-5, C-6 |

| ~122 | C-3a |

| ~110 - 115 | C-7 (C-Br) |

| ~57 | Benzyl-CH₂ |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent protons on the indazole's benzene (B151609) ring (H-4, H-5, H-6), allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This allows for the definitive assignment of protonated carbons, such as matching the H-3 signal to the C-3 carbon and the benzylic CH₂ protons to the benzylic carbon. nih.govcolumbia.edu

A correlation from the benzylic CH₂ protons to the indazole ring carbons C-3 and C-7a. This cross-peak is definitive evidence that the benzyl group is attached to the N-2 position.

Correlations from the H-3 proton to carbons C-3a and C-7a, confirming the structure of the pyrazole (B372694) portion of the ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight and offers insight into the molecule's stability and substructures through fragmentation analysis.

HRMS is used to determine the exact molecular mass of a compound with high precision, which in turn allows for the calculation of its elemental formula. rsc.org For 2-Benzyl-7-bromo-2H-indazole, the molecular formula is C₁₄H₁₁BrN₂. HRMS analysis provides a precise mass that can be compared to the theoretically calculated mass.

Calculated Mass [M]⁺: 286.0106 amu rsc.org

Found Mass [M]⁺: 286.0097 amu rsc.org

The extremely close correlation between the found and calculated mass unequivocally confirms the elemental composition of the molecule. rsc.org Furthermore, due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern with two peaks of almost identical intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for assessing the purity and confirming the identity of a compound within a mixture. rug.nlacs.org In the analysis of 2-Benzyl-7-bromo-2H-indazole, the LC component would separate the target compound from any starting materials, byproducts, or its N-1 isomer. beilstein-journals.org The subsequent MS analysis of the isolated peak would display the mass-to-charge ratio (m/z) corresponding to the molecular ion. The mass spectrum would show the characteristic isotopic doublet at m/z 286 and 288, confirming the identity of the peak as the desired bromo-substituted product. The fragmentation pattern observed can also support the structural assignment, with common fragmentation pathways including the loss of the benzyl group (a loss of 91 Da) or the bromine atom.

X-ray Crystallography for Solid-State Structure Determination

For the 2H-indazole family, the substitution pattern significantly influences the molecular geometry and intermolecular interactions. Research on 2-alkyl-2H-indazole compounds has shown that the substituent at the N2 position dictates conformational preferences and crystal packing arrangements. The presence of a bromine atom, as in 2-Benzyl-7-bromo-2H-indazole, would further modify these characteristics, potentially introducing halogen bonding and other non-covalent interactions that influence the solid-state structure.

While a specific crystal structure for 2-Benzyl-7-bromo-2H-indazole is not available in the surveyed literature, data from analogous compounds, such as 2-Benzyl-6-nitro-2H-indazole, provides valuable insight into the expected crystal parameters. researchgate.net The crystal structure of this related molecule was determined by single-crystal X-ray diffraction, revealing a monoclinic system. researchgate.net

Table 1: Crystallographic Data for the Analogous Compound 2-Benzyl-6-nitro-2H-indazole researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₁N₃O₂ |

| Formula Weight | 253.26 |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 4.4890 (19) |

| b (Å) | 19.770 (8) |

| c (Å) | 13.308 (6) |

| β (°) | 93.608 (6) |

| Volume (ų) | 1178.6 (9) |

| Z | 4 |

This data is for an analogous compound and is presented to illustrate the expected crystallographic features of 2-Benzyl-7-bromo-2H-indazole.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and these vibrations are observed as bands in the spectrum.

The spectrum of 2-Benzyl-7-bromo-2H-indazole is expected to show characteristic bands for the aromatic C-H, C=C, and C=N stretching and bending modes from both the indazole and benzyl moieties. The C-Br stretching frequency and the N-N stretching of the indazole ring are also key diagnostic peaks.

While a dedicated FT-IR or Raman spectrum for 2-Benzyl-7-bromo-2H-indazole is not available, the analysis of related compounds provides a reliable basis for spectral assignment. For instance, the FT-IR spectra of various 2-substituted-2H-indazoles have been reported, offering a template for understanding the vibrational modes. rsc.org

Table 2: Characteristic FT-IR Peak Assignments for Analogous 2-Substituted-2H-Indazoles

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Example Compound and Reported Peak (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 2-Phenyl-2H-indazole: 3128, 3055 rsc.org |

| CH₂ Stretch (Benzyl) | 2950-2850 | 2-Phenyl-2H-indazole: 2923, 2852 rsc.org |

| C=N/C=C Stretch (Aromatic) | 1630-1470 | 2-(3-Chlorobenzyl)-2H-indazole: 1628, 1599, 1577, 1516, 1473 rsc.org |

| N-N Stretch | ~1400 | 2-(3-Chlorobenzyl)-2H-indazole: 1400 rsc.org |

| C-H In-plane Bend | 1300-1000 | 2-(3-Chlorobenzyl)-2H-indazole: 1206, 1155, 1079 rsc.org |

| C-H Out-of-plane Bend | 900-675 | 2-(3-Chlorobenzyl)-2H-indazole: 757 rsc.org |

Computational and Theoretical Chemistry Studies on 2 Benzyl 7 Bromo 2h Indazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to calculate optimized molecular geometry, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For indazole derivatives, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311+G(d,p). nih.govnih.gov These calculations help in understanding the distribution of electron density and identifying reactive sites within the molecule. For instance, Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov In a typical indazole structure, the nitrogen atoms are often regions of negative potential, indicating their role as hydrogen bond acceptors or sites for electrophilic attack.

Studies on various substituted indazoles have utilized DFT to elucidate reaction mechanisms and regioselectivity. For example, DFT has been used to rationalize the N1- and N2-alkylation of bromo-substituted indazoles, suggesting that reaction pathways are governed by factors like chelation and non-covalent interactions. beilstein-journals.orgresearchgate.net Natural Bond Orbital (NBO) analyses, another component of DFT studies, provide information on atomic charges and orbital interactions, further clarifying the reactivity and stability of the indazole system. beilstein-journals.orgresearchgate.net

Table 1: Representative DFT-Calculated Properties for Indazole Derivatives Data extrapolated from studies on analogous compounds to illustrate typical values.

| Parameter | Description | Typical Value for Indazole Scaffolds | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.5 to -7.5 eV | nih.govresearchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV | nih.govresearchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 5.5 eV | nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution; calculated from the HOMO-LUMO gap. | 2.0 to 2.75 eV | nih.gov |

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The 1H-indazole is generally the more thermodynamically stable form. beilstein-journals.org However, substitution at one of the nitrogen atoms, as in 2-Benzyl-7-bromo-2H-indazole, locks the molecule into the 2H-indazole form.

Even within a fixed tautomer, the molecule can adopt various conformations due to the rotation of flexible bonds, such as the bond connecting the benzyl (B1604629) group to the indazole nitrogen. Computational methods, including DFT, can be used to explore the potential energy surface and identify the most stable conformers. For example, in a study on the related compound 2-Benzyl-6-nitro-2H-indazole, crystallographic data showed that the indazole ring system is nearly planar, while the pendant benzene (B151609) ring subtends a significant dihedral angle of 65.87°. researchgate.net This non-planar conformation is a result of balancing steric and electronic effects.

Geometry optimization calculations at levels like B3LYP/6-31+G(d,p) are used to determine the relative energies of different conformers and the energy barriers for their interconversion. escholarship.org This analysis is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a binding site.

Molecular Modeling and Docking Simulations

Molecular modeling techniques are essential for predicting how a ligand like 2-Benzyl-7-bromo-2H-indazole might interact with a biological macromolecule, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand binding.

Indazole derivatives have also been docked into the active sites of other enzymes, including Hypoxia-Inducible Factor 1α (HIF-1α) and renal cancer-related proteins, demonstrating the versatility of this scaffold. nih.govnih.gov

Table 2: Examples of Indazole Derivatives in Molecular Docking Studies

| Compound Class | Protein Target | Key Interacting Residues (Example) | Predicted Interaction Type | Reference |

|---|---|---|---|---|

| 2-Phenyl-2H-indazole-7-carboxamides | PARP-1 | Arg, Gly, Ser | Hydrogen Bonding, Hydrophobic Interactions | nih.govresearchgate.net |

| Indazole Derivatives | HIF-1α | (Not specified) | (Not specified) | nih.gov |

| 3-Carboxamide Indazoles | Renal Cancer Protein (PDB: 6FEW) | (Not specified) | High Binding Energy | nih.gov |

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of a predicted binding pose and the flexibility of the protein-ligand complex. mdpi.com

For indazole-based inhibitors, MD simulations have been used to confirm that the ligand remains stably bound within the active site throughout the simulation period. nih.gov Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate stability. A stable RMSD value over time suggests that the docking pose is credible and the complex is not undergoing significant conformational changes that would lead to dissociation. These simulations provide a more realistic representation of the interactions in a physiological environment. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analysis

QSAR and QSPR are computational methods that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are built by developing mathematical relationships between calculated molecular descriptors (e.g., steric, electronic, hydrophobic) and experimentally measured activities or properties.

For indazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for inhibiting targets like HIF-1α. nih.gov These studies generate steric and electrostatic contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might indicate that a bulky, electron-withdrawing group at a specific position on the indazole ring would enhance binding affinity. nih.gov Such models provide a rational framework for designing new, more potent analogues.

QSAR has also been applied to correlate the structure of hexahydro-indazole derivatives with their antimicrobial activity, identifying key topological parameters that influence their biological effect. nih.gov These approaches are invaluable for optimizing lead compounds in drug discovery projects by predicting the activity of yet-to-be-synthesized molecules.

Predictive Modeling for Chemical Reactivity and Biological Interactions

Predictive modeling, incorporating techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool for elucidating the chemical behavior and potential biological activity of molecules like 2-benzyl-7-bromo-2H-indazole.

DFT calculations are instrumental in determining the electronic structure and, consequently, the reactivity of a molecule. Key parameters derived from these calculations, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, offer insights into regions of a molecule that are susceptible to electrophilic or nucleophilic attack. For instance, in related bromo-indazole structures, the bromine and benzyl substituents are expected to significantly influence the electron distribution across the indazole core, thereby modulating its reactivity.

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For indazole derivatives, QSAR studies have been employed to predict activities such as antimicrobial or anticancer effects. These models often utilize a range of molecular descriptors, including steric, electronic, and hydrophobic parameters, to forecast the biological efficacy of untested compounds. While no specific QSAR model for 2-benzyl-7-bromo-2H-indazole has been published, data from analogous compounds could be used to build a predictive model for its potential therapeutic applications.

Table 1: Hypothetical DFT-Calculated Parameters for Predicting Chemical Reactivity of 2-Benzyl-7-bromo-2H-indazole

| Parameter | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Suggests the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 2.8 D | Influences solubility and intermolecular interactions. |

| Electrostatic Potential | Negative potential around nitrogen atoms, positive potential around the benzyl group's hydrogen atoms. | Predicts sites for electrophilic and nucleophilic attack, respectively. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data generated from DFT calculations.

In the context of biological interactions, molecular docking simulations are frequently used to predict the binding affinity and orientation of a ligand within the active site of a biological target, such as an enzyme or a receptor. For indazole derivatives, which are known to interact with various protein kinases, docking studies can help in understanding the key interactions that govern their inhibitory activity. The 7-bromo and 2-benzyl substitutions would be critical in defining the shape and electronic properties of 2-benzyl-7-bromo-2H-indazole, thus influencing its fit and interactions within a protein's binding pocket.

Mechanistic Insights from Computational Studies

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, including the synthesis of complex molecules like 2-benzyl-7-bromo-2H-indazole. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the most probable reaction pathway.

The synthesis of 2H-indazoles can be achieved through various methods, such as the Cadogan or Davis-Beirut reactions. Computational studies on these reactions for similar substrates have revealed the intricate electronic and structural changes that occur during the cyclization process. For the synthesis of 2-benzyl-7-bromo-2H-indazole, theoretical calculations could be employed to investigate the regioselectivity of the benzylation step and the mechanism of the indazole ring formation.

Table 2: Key Mechanistic Steps in a Hypothetical Synthesis of 2-Benzyl-7-bromo-2H-indazole Investigated by Computational Methods

| Reaction Step | Computational Method | Information Gained |

| N-alkylation of 7-bromoindazole | DFT | Determination of transition state energies for N1 vs. N2 benzylation to explain regioselectivity. |

| Reductive Cyclization (e.g., Cadogan reaction) | DFT, NBO analysis | Elucidation of the electronic mechanism, including the role of intermediates and the nature of bond formation. |

| Conformational Analysis | Molecular Mechanics, DFT | Identification of the most stable conformers of the final product and their relative energies. |

Note: This table illustrates how computational methods could be applied to study the synthesis of the target compound.

Furthermore, Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions throughout a reaction, providing a deeper understanding of the electronic factors that drive the reaction mechanism. By examining the donor-acceptor interactions between orbitals, researchers can rationalize the observed reactivity and selectivity. While specific mechanistic studies on 2-benzyl-7-bromo-2H-indazole are not available, the application of these computational tools to related systems has been crucial in advancing the understanding of indazole chemistry.

Biological Interactions and Mechanistic Studies in Vitro and Pre Clinical Models

Mechanistic Investigations of Target Enzyme/Receptor Interactions

Tyrosine Kinase Inhibition Studies

VEGFR-2 Inhibition

No studies detailing the inhibitory activity or mechanism of action of 2-Benzyl-7-bromo-2H-indazole against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) were found.

EGFR Inhibition

No data is available regarding the potential of 2-Benzyl-7-bromo-2H-indazole to inhibit the Epidermal Growth Factor Receptor (EGFR).

FGFR Inhibition

Research on the interaction between 2-Benzyl-7-bromo-2H-indazole and Fibroblast Growth Factor Receptors (FGFRs) has not been identified.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

The inhibitory effects of 2-Benzyl-7-bromo-2H-indazole on the enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1) have not been documented in the available literature.

Bacterial DNA Gyrase B Inhibition

There is no available research or data concerning the activity of 2-Benzyl-7-bromo-2H-indazole as an inhibitor of bacterial DNA Gyrase B.

Other Identified Target Proteins and Pathways

While specific protein targets for 2-Benzyl-7-bromo-2H-indazole are not extensively detailed in the provided information, predictive studies on structurally related indazole derivatives suggest potential interactions with various protein kinases. nih.gov For a potent indazole derivative, referred to as compound 2f in one study, a Swiss Target Prediction analysis indicated tyrosine kinases as potential targets. nih.gov Kinase signaling pathways are frequently implicated in the anti-cancer mechanisms of indazole derivatives. nih.gov

Cellular Pathway Modulation Studies (In Vitro)

A synthesized indazole derivative, compound 2f, has demonstrated significant growth inhibitory activity across several cancer cell lines. nih.gov The half-maximal inhibitory concentrations (IC50) for this compound were found to be in the range of 0.23 to 1.15 μM. nih.gov In the 4T1 breast cancer cell line, this derivative effectively inhibited both cell proliferation and colony formation. nih.gov

Furthermore, the compound was shown to induce apoptosis in 4T1 cells in a dose-dependent manner. nih.gov This pro-apoptotic effect was associated with the upregulation of pro-apoptotic proteins, including cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov A decrease in the mitochondrial membrane potential was also observed, suggesting the involvement of the intrinsic mitochondrial apoptotic pathway. nih.gov

Table 1: Anti-proliferative Activity of a Key Indazole Derivative (Compound 2f)

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Multiple Lines | 0.23 - 1.15 |

Data extracted from a study on a series of indazole derivatives. nih.gov

The available literature does not provide specific details on the mechanisms of cell cycle arrest for 2-Benzyl-7-bromo-2H-indazole.

Treatment of 4T1 breast cancer cells with the indazole derivative known as compound 2f led to a dose-dependent increase in the levels of reactive oxygen species (ROS). nih.gov The elevation of ROS levels, in conjunction with the observed decrease in mitochondrial membrane potential, points towards the induction of apoptosis via the ROS-mitochondrial apoptotic pathway. nih.gov

The indazole derivative, compound 2f, has been shown to disrupt the migration and invasion of 4T1 breast cancer cells in vitro. nih.gov This inhibitory effect on cellular motility is accompanied by a reduction in the expression of matrix metalloproteinase-9 (MMP9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2). nih.gov

Table 2: Effects of an Indazole Derivative (Compound 2f) on Proteins Involved in Migration and Invasion

| Protein | Effect |

|---|---|

| Matrix Metalloproteinase-9 (MMP9) | Reduction |

| Tissue Inhibitor of Matrix Metalloproteinase 2 (TIMP2) | Increase |

Observations from in vitro studies on the 4T1 breast cancer cell line. nih.gov

Pharmacological Screening in Pre-clinical Animal Models (Excluding Clinical Human Trials)

In a pre-clinical setting, the indazole derivative, compound 2f, demonstrated the ability to suppress tumor growth in a 4T1 tumor mouse model. nih.gov Importantly, this in vivo anti-tumor activity was observed without obvious side effects in the animal model. nih.gov

Structure-Activity Relationships (SAR) in Biological Context (Pre-clinical Focus)

While comprehensive structure-activity relationship (SAR) studies focusing specifically on 2-Benzyl-7-bromo-2H-indazole are not extensively detailed in publicly available preclinical research, a robust understanding can be derived from the analysis of structurally related 2-substituted and 7-substituted indazole analogs. These studies provide critical insights into how modifications of the benzyl (B1604629) group, the bromo substituent, and the indazole core influence biological activity.

Influence of the N-2 Benzyl Group Substituents:

The substitution pattern on the benzyl moiety at the N-2 position is a critical determinant of biological activity. Preclinical studies on related N-1 benzyl indazole analogs, such as the YC-1 series, have demonstrated that even minor alterations to the benzyl ring can lead to significant changes in potency. For instance, in studies of YC-1 analogs as inhibitors of soluble guanylate cyclase (sGC), the position of substituents on the benzyl ring was paramount. nih.govrsc.org

Analysis revealed that introducing a fluoro or cyano group at the ortho position of the benzyl ring resulted in compounds with enhanced inhibitory activity. nih.gov Conversely, placing these or similar substituents at the meta or para positions led to a marked reduction in biological effect. nih.gov This suggests a specific spatial and electronic requirement within the target's binding pocket, where an ortho substituent may orient the molecule for optimal interaction, while other substitution patterns are less favorable or introduce steric hindrance.

| Compound ID | Substitution on Benzyl Ring | Position | IC₅₀ (μM) |

|---|---|---|---|

| 26a | Fluoro | ortho | 4.9 |

| 26e | Cyano | ortho | 8.7 |

| 26b | Fluoro | meta | 10 |

| 26c | Fluoro | para | 19 |

| 26f | Cyano | para | 26 |

Significance of the C-7 Bromo Substituent:

The C-7 position of the indazole ring is a key locus for modulating biological activity. Studies on various 7-substituted indazoles have shown that this position can accommodate different functional groups that significantly influence the compound's pharmacological profile. For example, 7-nitroindazole (B13768) and 7-methoxyindazole have been identified as potent inhibitors of nitric oxide synthase (nNOS). austinpublishinggroup.com

The presence of a bromine atom at the C-7 position, as in 2-Benzyl-7-bromo-2H-indazole, imparts specific properties. Bromine is a halogen atom that acts as an electron-withdrawing group via induction, while also being lipophilic. These characteristics can influence the molecule's ability to cross cellular membranes, its metabolic stability, and its binding affinity for specific biological targets through halogen bonding or other non-covalent interactions. While direct SAR comparisons for the 7-bromo substituent in this specific scaffold are limited, the established importance of the 7-position suggests that the bromo group plays a defining role in the compound's biological interactions.

Impact of the 2H-Indazole Scaffold and N-2 Aryl Substitution:

The 2H-indazole core itself is a well-established pharmacophore found in numerous biologically active compounds. nih.govresearchgate.net Preclinical research on a series of 2-phenyl-2H-indazole derivatives has shed light on the importance of the substituent at the N-2 position for antiprotozoal activity. nih.govnih.gov These studies serve as a valuable proxy for understanding the role of the N-2 benzyl group.

| Target Organism | General Finding | Favorable Substituents on 2-Phenyl Ring |

|---|---|---|

| E. histolytica | Electron-withdrawing groups enhance activity. | 4-chlorophenyl, Methoxycarbonyl, 2-(trifluoromethyl)phenyl |

| G. intestinalis | Electron-withdrawing groups enhance activity. | 4-chlorophenyl, Methoxycarbonyl |

| T. vaginalis | Electron-withdrawing groups enhance activity. | 4-chlorophenyl, Methoxycarbonyl |

Emerging Research Areas and Non Clinical Applications

Utilization as Chemical Probes for Biological Systems

Indazole derivatives are being investigated as chemical probes for biological systems, largely due to their ability to interact with various biological targets and their potential for fluorescent labeling. The 2-benzyl-7-bromo-2H-indazole structure could be functionalized to develop selective probes for monitoring biological processes. For instance, appropriately substituted 2-aryl-2H-indazoles have been identified as a new class of fluorophores that may find utility as fluorescent probes for biological study. nih.gov The benzyl (B1604629) group can influence the binding affinity and selectivity towards specific proteins, while the bromo-substituent offers a site for further chemical modification, such as the introduction of reporter groups or reactive moieties for covalent labeling of biomolecules. The indazole core itself can participate in hydrogen bonding and π-stacking interactions, crucial for molecular recognition of biological targets. arkat-usa.org

Development as Scaffolds for Advanced Materials

The indazole scaffold is not only prevalent in pharmaceuticals but is also gaining attention in materials science. researchgate.net While specific applications of 2-Benzyl-7-bromo-2H-indazole in advanced materials are yet to be extensively reported, its structural characteristics suggest potential in this area. The rigid bicyclic structure of the indazole core can be a building block for creating ordered molecular assemblies. The benzyl and bromo substituents can be modified to tune the material's properties, such as solubility, thermal stability, and electronic characteristics. For example, the incorporation of bromo-substituted aromatic compounds is a strategy for designing materials with specific solid-state fluorescence properties. connectjournals.com

Role in Supramolecular Chemistry and Self-Assembly

The non-covalent interactions of the indazole ring system, including hydrogen bonding and π-π stacking, make it a candidate for applications in supramolecular chemistry and self-assembly. The 2-benzyl group in 2-Benzyl-7-bromo-2H-indazole can further contribute to aromatic stacking interactions, influencing the self-assembly of molecules into larger, ordered structures. The bromine atom can participate in halogen bonding, a directional interaction that is increasingly being used to control the formation of supramolecular architectures. connectjournals.com While the dimerization of the parent indazole has been studied, the influence of the benzyl and bromo substituents on the self-assembly of 2-Benzyl-7-bromo-2H-indazole would be a subject for further investigation. semanticscholar.org

Photophysical Properties and Applications (e.g., Fluorescent Probes)

Several substituted indazole derivatives have been shown to exhibit interesting photophysical properties, including fluorescence. nih.govsemanticscholar.org The photophysical behavior of 2-Benzyl-7-bromo-2H-indazole is expected to be influenced by both the benzyl and bromo substituents. The benzyl group, being an aromatic substituent, can affect the electronic transitions and thus the absorption and emission wavelengths. The bromine atom, due to the "heavy atom effect," could potentially influence the rates of intersystem crossing and thus affect the fluorescence quantum yield. nih.gov

Studies on other substituted 2H-indazoles have shown that they can be fluorescent, with their emission properties being sensitive to the solvent environment (solvatochromism). researchgate.netnih.gov For example, some N-aryl-2H-indazoles exhibit high extinction coefficients and are fluorescent. nih.gov The fluorescence properties of indazole derivatives can be tuned by altering the substituents on the indazole core. cusat.ac.in

Below is a table summarizing the photophysical properties of some representative substituted indazoles, which can provide an indication of the potential characteristics of 2-Benzyl-7-bromo-2H-indazole.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent |

| N-aryl-2H-indazole (3a) nih.gov | 341 | 433 | 0.33 | Dichloromethane |

| N-aryl-2H-indazole (3h) nih.gov | 342 | 435 | 0.29 | Dichloromethane |

| N-aryl-2H-indazole (3p) nih.gov | 344 | 439 | 0.28 | Dichloromethane |

| Indazole-benzothiadiazole (2) arkat-usa.org | 445 | 530 | 0.92 | Dichloromethane |

| N-methyl-indazole-benzothiadiazole (3) arkat-usa.org | 450 | 551 | 0.96 | Dichloromethane |

This table presents data for analogous compounds to illustrate the range of photophysical properties observed in substituted indazoles.

Chemoinformatic Applications and Drug Discovery Frameworks (excluding clinical)

Chemoinformatic tools are widely used in non-clinical drug discovery to analyze libraries of compounds and predict their properties. The indazole scaffold is a common feature in many compound libraries used for high-throughput screening. nih.govumn.edu Chemoinformatic analyses, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are applied to indazole derivatives to understand the structural requirements for their biological activities and to design new, more potent compounds. nih.govnih.gov

For instance, QSAR studies on indazole derivatives have been used to identify key molecular descriptors that correlate with their inhibitory activity against certain enzymes. aboutscience.eueurekaselect.com Molecular docking studies help in visualizing the binding mode of indazole derivatives within the active site of a target protein, providing insights for structure-based drug design. connectjournals.comresearchgate.net While specific chemoinformatic studies on 2-Benzyl-7-bromo-2H-indazole are not available, the general approaches applied to other indazoles would be applicable to this compound as well.

The following table provides examples of molecular docking studies on substituted indazoles, illustrating the application of this chemoinformatic tool.

| Compound Class | Target Protein | Key Interacting Residues | Reference |

| Substituted Indazoles | Breast Cancer Aromatase | Arg115, Met374 | |

| 1-trityl-5-azaindazole derivatives | PBR receptor protein | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | |

| 2-(2-benzyl-benzoimidazol-1-yl) derivatives | Human mitochondrial branched-chain aminotransferase | - | connectjournals.com |

This table showcases the application of molecular docking to understand the interactions of indazole-related structures with biological targets.

Synthesis of Hybrid Molecules Incorporating 2-Benzyl-7-bromo-2H-indazole

The synthesis of hybrid molecules, which combine two or more pharmacophores into a single entity, is a common strategy in drug discovery. nih.gov The indazole scaffold is a versatile building block for the creation of such hybrid compounds. researchgate.netnih.gov The 2-Benzyl-7-bromo-2H-indazole molecule offers two key points for modification in the synthesis of hybrid molecules. The bromine atom at the 7-position is particularly useful as it can be readily functionalized through various cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce other molecular fragments. nih.gov The benzyl group could also be modified, or different substituents could be introduced at this position to explore structure-activity relationships.

For example, hybrid molecules incorporating indazole and other heterocyclic rings like thiadiazole have been synthesized and evaluated for their biological activities. nih.gov The synthesis of such hybrids often involves multi-step reaction sequences where the indazole core is first synthesized and then further elaborated.

Future Research Directions and Outlook

Advancements in Stereoselective Synthesis of 2-Benzyl-7-bromo-2H-indazole Isomers

While methods for the synthesis of 2H-indazoles are established, the development of stereoselective approaches to generate specific isomers of 2-Benzyl-7-bromo-2H-indazole, particularly those with chiral centers on the benzyl (B1604629) substituent, remains a compelling area for future research. Current synthetic strategies often result in racemic mixtures, limiting the exploration of stereospecific biological activities.

Future efforts could focus on organocatalyzed asymmetric reactions. For instance, adapting aminocatalyzed aza-Michael addition/intramolecular cyclization cascades could lead to enantioenriched indazole architectures. acs.orgresearchgate.netacs.org Research has demonstrated the successful asymmetric synthesis of fused polycyclic indazoles using this iminium/enamine cascade process, achieving good yields and enantioselectivities. researchgate.net Applying similar principles to precursors of 2-Benzyl-7-bromo-2H-indazole, potentially by introducing chirality on the benzyl moiety precursor, could pave the way for novel stereoselective syntheses.

Further exploration into transition-metal-catalyzed asymmetric synthesis, such as copper-hydride catalysis, could also yield significant advancements. This approach has been successful in creating indazoles with C3-quaternary chiral centers and could potentially be adapted for introducing chirality at other positions or on substituents. semanticscholar.org

Table 1: Potential Strategies for Stereoselective Synthesis

| Catalytic System | Approach | Potential Outcome |

|---|---|---|

| Chiral Aminocatalysts | Asymmetric aza-Michael addition to α,β-unsaturated aldehydes using a chiral benzylamine (B48309) precursor. | Enantioenriched 2-benzyl-7-bromo-2H-indazole isomers. |

| Transition Metal Catalysis (e.g., CuH) | Enantioselective functionalization of a prochiral benzyl group precursor. | Access to specific atropisomers or isomers with chiral benzyl substituents. |

Exploration of Novel Reactivity Patterns for Further Derivatization

The 2-Benzyl-7-bromo-2H-indazole scaffold offers multiple sites for chemical modification, primarily at the C7-bromo position and the C3-H position. Future research should aim to explore and expand the repertoire of reactions for its derivatization.

The bromine atom at the C7 position is a prime handle for transition-metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura cross-coupling has been successfully applied to 7-bromo-1H-indazoles to introduce aryl groups nih.govrsc.org, a systematic exploration of its application to the 2H-indazole isomer is warranted. Future work should investigate a broad range of coupling partners, including various boronic acids and esters, to create a library of C7-arylated or C7-vinylated derivatives. Other cross-coupling reactions like Buchwald-Hartwig, Sonogashira, and Heck reactions should also be systematically investigated to introduce diverse functionalities.

Furthermore, direct C-H functionalization at the C3 position represents an atom-economical strategy for derivatization. Recent studies have shown successful visible-light-promoted C3-H cyanomethylation and carbamoylation of 2H-indazoles. acs.orgfrontiersin.org Future research could expand this to include other radical-mediated additions, such as trifluoromethylation or alkylation, providing direct access to novel derivatives without the need for pre-functionalization. organic-chemistry.org

Table 2: Potential Derivatization Reactions for 2-Benzyl-7-bromo-2H-indazole

| Reaction Type | Target Position | Reagents/Catalysts | Potential Functional Groups |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C7 | Pd catalyst, boronic acids/esters | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | C7 | Pd catalyst, amines | Amino, Amido |

| Sonogashira Coupling | C7 | Pd/Cu catalyst, terminal alkynes | Alkynyl |

| C-H Cyanomethylation | C3 | Photocatalyst, bromoacetonitrile | Cyanomethyl |

| C-H Carbamoylation | C3 | Photocatalyst, oxamic acids | Carbamoyl |